Scaffold Validation: 3-Aminoindazole Derivatives Demonstrate Broad-Spectrum Antiproliferative Activity
3-Amino-1H-indazole derivatives, which utilize 3-amino-1H-indazol-4-ol as a core synthetic intermediate, have been systematically evaluated for antiproliferative activity across five human cancer cell lines. The lead derivative W24 exhibited broad-spectrum activity with IC₅₀ values ranging from 0.43 to 3.88 μM across HT-29 (colon), MCF-7 (breast), A-549 (lung), HepG2 (liver), and HGC-27 (gastric) cell lines [1]. This represents a quantifiable baseline for scaffold utility that analogs lacking the 4-OH substitution pattern (e.g., unsubstituted 3-aminoindazole derivatives) may not replicate due to altered binding interactions [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) of 3-amino-1H-indazole derivative |
|---|---|
| Target Compound Data | Derivative W24: IC₅₀ = 0.43–3.88 μM across HT-29, MCF-7, A-549, HepG2, HGC-27 |
| Comparator Or Baseline | Unmodified 3-aminoindazole core scaffold (activity not specified; baseline for SAR comparison) |
| Quantified Difference | W24 exhibited broad-spectrum activity across 4 of 5 cell lines; IC₅₀ range 0.43–3.88 μM |
| Conditions | MTT assay; 48–72 h incubation; PI3K/AKT/mTOR pathway targeting |
Why This Matters
This dataset validates the 3-aminoindazole scaffold as a productive starting point for anticancer lead optimization, justifying procurement of 3-amino-1H-indazol-4-ol for derivative synthesis programs.
- [1] Wang S, Shi JT, Wang XR, et al. 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorg Chem. 2023;133:106412. View Source
- [2] Caballero J, et al. Binding studies and quantitative structure-activity relationship of 3-amino-1H-indazoles as inhibitors of GSK3β. Chem Biol Drug Des. 2011;78(4):631-641. View Source
